molecular formula C14H10BrClO B1292331 2-Bromo-4'-chloro-3'-methylbenzophenone CAS No. 951891-12-6

2-Bromo-4'-chloro-3'-methylbenzophenone

Cat. No.: B1292331
CAS No.: 951891-12-6
M. Wt: 309.58 g/mol
InChI Key: ATDUAJFJQQVCDO-UHFFFAOYSA-N
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Description

Overview of Substituted Benzophenones in Contemporary Chemical Research

Substituted benzophenones are a cornerstone in medicinal chemistry, forming the core structure of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. clearsynth.comnih.gov The diarylketone motif serves as a privileged scaffold, meaning it is a molecular framework that is frequently found to bind to multiple biological targets. Researchers continuously explore new derivatives, as the substitution pattern on the aryl rings can drastically alter the compound's biological efficacy and specificity. nih.gov Beyond pharmaceuticals, these compounds are crucial as photoinitiators in polymer chemistry, as additives in fragrances, and as key intermediates in the synthesis of agrochemicals and specialty polymers. nih.gov Synthetic strategies to access these molecules are numerous, with the Friedel-Crafts acylation being a classic and widely used method. beilstein-archives.orgethz.ch This reaction typically involves the Lewis acid-catalyzed acylation of an aromatic ring with a benzoyl chloride derivative, allowing for the construction of the diarylketone core. scribd.com

Significance of Halogen and Alkyl Substituents in Benzophenone (B1666685) Chemistry

The introduction of halogen and alkyl substituents onto the benzophenone framework is a critical strategy for modulating its chemical and physical properties. Halogens, such as chlorine and bromine, are highly significant due to their dual electronic nature; they are inductively electron-withdrawing but can act as weak resonance donors. This electronic influence can alter the reactivity of the carbonyl group and the aromatic rings. Furthermore, halogens provide synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

Alkyl groups, such as the methyl group, are electron-donating through induction and hyperconjugation, which can increase the electron density of the aromatic ring to which they are attached. Sterically, the position of these substituents is paramount. An ortho-substituent, particularly a bulky one like bromine, can force the phenyl rings to twist out of planarity with the central carbonyl group. This conformational change affects the molecule's conjugation, which in turn influences its spectroscopic properties and its ability to interact with biological receptors or participate in photochemical reactions. chemicalbook.com The combination of chloro and methyl substituents on one ring and a bromo group on the other creates a molecule with distinct electronic and steric environments on each side of the carbonyl bridge. nih.gov

Contextualizing 2-Bromo-4'-chloro-3'-methylbenzophenone within Modern Chemical Synthesis and Mechanistic Studies

This compound, identified by its CAS number 951891-12-6, is a prime example of a highly functionalized diarylketone designed for specific applications in modern organic synthesis. clearsynth.com Its structure, featuring an ortho-bromo substituent on one phenyl ring and chloro and methyl groups on the other, suggests its primary role as a synthetic intermediate or building block rather than an end-product. clearsynth.com

The synthesis of this compound would most likely be achieved via a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and 1-chloro-2-methylbenzene. scribd.comprepchem.com A Lewis acid catalyst, such as aluminum chloride (AlCl₃), would facilitate the electrophilic aromatic substitution, directing the acylation to the position para to the methyl group due to its activating and ortho-, para-directing effects.

The key features of this molecule are the distinct functionalities on each ring:

The 2-bromophenyl ring: The ortho-bromo group provides a reactive site for a multitude of cross-coupling reactions. This allows chemists to introduce new aryl, alkyl, or heteroatom-containing groups, effectively using the benzophenone as a scaffold to build larger, more intricate molecules. The steric bulk of the bromine atom also forces a significant dihedral angle between the phenyl ring and the carbonyl plane, which can be exploited to study conformational effects in reaction mechanisms.

The 4-chloro-3-methylphenyl ring: The chloro and methyl substituents modify the electronic nature of this ring system. This substitution pattern is often explored in medicinal chemistry to optimize binding interactions with biological targets. nih.gov

Given its structure, this compound is not typically the subject of direct mechanistic studies itself, but rather a tool to enable them. It serves as a precursor to target molecules whose mechanisms of action are then investigated. Its utility lies in its potential to be transformed into a diverse library of derivatives for screening in drug discovery or for the development of new organic materials.

Compound Data

Interactive Table of Chemical Properties Below are the key chemical identifiers and properties for this compound.

PropertyValue
IUPAC Name (2-bromophenyl)(4-chloro-3-methylphenyl)methanone
Synonyms This compound
CAS Number 951891-12-6 clearsynth.com
Molecular Formula C₁₄H₁₀BrClO
Molecular Weight 309.59 g/mol chemicalbook.combldpharm.com
Purity Typically available at ≥97% chembuyersguide.com
Primary Use Synthetic Intermediate clearsynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(4-chloro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDUAJFJQQVCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220586
Record name Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)-
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Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-12-6
Record name Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID601220586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Chloro 3 Methylbenzophenone

Classical Approaches: Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis, offering a direct method for the formation of a carbon-carbon bond between an aromatic ring and a carbonyl group. nih.govnih.gov This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate an acylating agent, which then reacts with an electron-rich aromatic substrate. For the synthesis of 2-Bromo-4'-chloro-3'-methylbenzophenone, two principal Friedel-Crafts strategies can be envisaged, differing in the choice of the aromatic substrate and the acylating agent.

Acylation of Brominated Arenes with Chlorinated, Methylated Benzoyl Halides

One synthetic pathway involves the acylation of a brominated aromatic compound, specifically 2-bromotoluene (B146081), with 4-chloro-3-methylbenzoyl chloride. In this approach, the 2-bromotoluene serves as the nucleophilic aromatic substrate that undergoes electrophilic attack by the acylium ion generated from 4-chloro-3-methylbenzoyl chloride.

The regioselectivity of this reaction is a critical consideration. The methyl group in 2-bromotoluene is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, coupled with steric hindrance from the ortho-bromo and methyl groups, will influence the position of acylation. The incoming acyl group is most likely to add to the position para to the activating methyl group to yield the desired product, as this position is sterically less hindered and electronically activated. chemguide.co.uklibretexts.org

Acylation of Chlorinated, Methylated Arenes with Brominated Benzoyl Halides

An alternative and equally viable Friedel-Crafts approach is the acylation of 4-chloro-3-methyltoluene with 2-bromobenzoyl chloride. In this scenario, 4-chloro-3-methyltoluene is the electron-rich aromatic substrate. The methyl group is activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.

The directing effects of the substituents on 4-chloro-3-methyltoluene will guide the incoming 2-bromobenzoyl group. The position ortho to the activating methyl group and meta to the deactivating chloro group is the most probable site of acylation, leading to the formation of this compound.

Catalyst Systems and Reaction Conditions Optimization in Friedel-Crafts Processes

The success of Friedel-Crafts acylation is highly dependent on the choice of catalyst and the optimization of reaction conditions. Lewis acids are essential for generating the highly electrophilic acylium ion from the benzoyl chloride.

Catalyst Systems: A variety of Lewis acids can be employed, with their reactivity generally following the order: AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂ > BF₃. acs.orggoogle.com Aluminum chloride (AlCl₃) is the most commonly used and powerful catalyst for this transformation. oregonstate.edu However, for substrates sensitive to strong Lewis acids, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be preferred to minimize side reactions. acs.org

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene, to dissolve the reactants and facilitate the reaction. The reaction temperature is another critical parameter that needs to be carefully controlled. While some reactions can proceed at room temperature, heating is often required to drive the reaction to completion. libretexts.org However, excessively high temperatures can lead to side reactions, such as dealkylation or isomerization of the starting materials or products. The stoichiometry of the Lewis acid catalyst is also important; typically, slightly more than one equivalent of the catalyst is used relative to the acyl chloride, as the catalyst complexes with both the starting material and the ketone product.

ParameterTypical Conditions
Catalyst AlCl₃, FeCl₃, SnCl₄, ZnCl₂
Solvent CH₂Cl₂, CS₂, Nitrobenzene
Temperature Room temperature to reflux
Stoichiometry >1 equivalent of Lewis acid

Transition Metal-Catalyzed Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Type) for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of biaryl compounds, including diaryl ketones. youtube.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. youtube.com For the synthesis of this compound, two convergent strategies based on the Suzuki-Miyaura coupling are possible.

One approach involves the coupling of 2-bromophenylboronic acid with 4-chloro-3-methylbenzoyl chloride. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate (B1210297) [Pd(OAc)₂] with suitable phosphine (B1218219) ligands, can be used to catalyze this transformation. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water. mdpi.com

Alternatively, the coupling can be performed between (4-chloro-3-methylphenyl)boronic acid and 2-bromobenzoyl chloride. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically deactivated substrates. researchgate.nethkbu.edu.hk Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, have been shown to be particularly effective for the coupling of challenging aryl chlorides. researchgate.nethkbu.edu.hk

ComponentExamples
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, often with water

Copper-Catalyzed Coupling Approaches

Copper-catalyzed reactions represent an older yet still relevant class of cross-coupling methodologies. The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted for cross-coupling reactions. organic-chemistry.orgwikipedia.org While less common for the direct synthesis of diaryl ketones from the specified precursors, copper catalysis can be employed in related transformations.

For instance, copper-catalyzed methods have been developed for the arylation of various nucleophiles. rsc.orgchim.itmdpi.com While the direct copper-catalyzed coupling of an aroyl chloride with an aryl halide to form a benzophenone (B1666685) is not a standard transformation, related copper-catalyzed carbonylative cross-coupling reactions or couplings involving organometallic reagents could potentially be adapted for this synthesis. The development of more efficient and versatile copper catalyst systems, often involving specific ligands, continues to expand the scope of these reactions. nih.govresearchgate.netnih.gov

Alternative Synthetic Routes for Halogenated Benzophenones

While direct synthesis routes like the Friedel-Crafts acylation are common for benzophenone scaffolds, several alternative methodologies exist for the synthesis of halogenated benzophenones. These routes can offer advantages in terms of precursor availability, regioselectivity, or milder reaction conditions.

Diazonium salts are versatile intermediates in organic synthesis, particularly for the introduction of a wide range of functional groups onto an aromatic ring. byjus.comunacademy.com These salts, with the general formula R–N₂⁺X⁻, are typically prepared from primary aromatic amines through a process called diazotization. unacademy.comlkouniv.ac.in The diazonium group is an excellent leaving group (as nitrogen gas), which allows for its replacement by various nucleophiles. byjus.commasterorganicchemistry.com

For the synthesis of halogenated benzophenone precursors, the Sandmeyer reaction is a prominent method. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aryl diazonium salt with a copper(I) halide (CuCl, CuBr) to introduce a chloro or bromo substituent onto the aromatic ring. masterorganicchemistry.com For instance, an appropriately substituted aminobenzophenone could be converted to its diazonium salt and subsequently treated with copper(I) bromide to introduce the bromine atom. Alternatively, one of the aromatic starting materials could be halogenated via a Sandmeyer reaction before being incorporated into the final benzophenone structure.

The introduction of iodine can be achieved by treating the diazonium salt with a solution of potassium iodide, a reaction that typically does not require a copper catalyst. libretexts.org Fluorine can be introduced via the Balz–Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt. libretexts.org

These reactions provide a powerful toolkit for creating specifically halogenated aromatic rings that can then be used in subsequent steps, such as Friedel-Crafts acylation or Grignard reactions, to construct the final benzophenone molecule.

Table 1: Key Diazonium Salt Reactions for Halogen Introduction

Reaction NameReagent(s)Product
Sandmeyer ReactionCuCl / HClAryl Chloride
Sandmeyer ReactionCuBr / HBrAryl Bromide
Gattermann ReactionCu powder / HClAryl Chloride
Gattermann ReactionCu powder / HBrAryl Bromide
Iodide SubstitutionKIAryl Iodide
Balz-Schiemann Reaction1. HBF₄ 2. HeatAryl Fluoride

Oxidative cleavage is a class of reactions where a carbon-carbon double or triple bond is broken to form carbonyl compounds. numberanalytics.com This strategy can be employed to synthesize benzophenones from appropriately substituted alkenes or alkynes. arkat-usa.org The choice of oxidizing agent is critical as it determines the final oxidation state of the products (aldehydes, ketones, or carboxylic acids). numberanalytics.com

Common methods for the oxidative cleavage of alkenes include ozonolysis and reactions involving transition metal oxidants like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). arkat-usa.orgmdpi.com For example, the oxidative cleavage of a 1,1-diaryl substituted alkene can yield a diaryl ketone (a benzophenone derivative). A notable example is the oxidative cleavage of α-phenylstyrene to produce benzophenone. arkat-usa.org

Ozonolysis is a particularly effective method for cleaving carbon-carbon double bonds. mdpi.com The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up under either reductive (e.g., with zinc or dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the desired carbonyl compounds. To generate a benzophenone scaffold, the starting alkene must have two aryl groups attached to one of the sp² hybridized carbons.

While less common than the cleavage of olefins, the oxidative cleavage of alkynes can also be used. arkat-usa.org These reactions typically require strong oxidizing agents and can produce carboxylic acids, but under certain conditions, can be controlled to yield diketones.

Table 2: Common Oxidizing Systems for Cleavage Reactions

Reagent SystemSubstratePrimary Product(s)
O₃, then Zn/H₂O or (CH₃)₂SAlkeneAldehydes / Ketones
O₃, then H₂O₂AlkeneCarboxylic Acids / Ketones
KMnO₄ (hot, concentrated)AlkeneCarboxylic Acids / Ketones
OsO₄, then NaIO₄AlkeneAldehydes / Ketones

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromo 4 Chloro 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and constitution of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments within 2-Bromo-4'-chloro-3'-methylbenzophenone can be assembled.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to its seven aromatic protons and three aliphatic protons. These protons are distributed across two distinct aromatic systems and one methyl group.

The 2-bromophenyl ring contains four protons, which will present as a complex multiplet system due to spin-spin coupling. The proton ortho to the bromine atom (H-6) and the proton ortho to the carbonyl group (H-3) would be expected to show characteristic downfield shifts.

The 4'-chloro-3'-methylphenyl ring possesses three protons. The proton at the 2'-position, being ortho to the carbonyl group, would likely be the most deshielded proton in the molecule. The H-5' proton is ortho to the chlorine atom, and the H-6' proton is ortho to the methyl group. These three protons would form a distinct spin system, likely appearing as doublets and a doublet of doublets.

The aliphatic region would feature a single sharp signal for the three equivalent protons of the methyl group at the 3'-position. This signal is expected to be a singlet as it has no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-H (2-bromophenyl)7.20 - 7.80Multiplet (m)
Ar-H (4-chloro-3-methylphenyl)7.30 - 7.90Multiplet (m)
-CH₃ (at C-3')~2.40Singlet (s)

The proton-decoupled ¹³C NMR spectrum is anticipated to show 14 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental overlap. The most downfield signal will be that of the carbonyl carbon, a key diagnostic peak for ketones. compoundchem.comoregonstate.edu The twelve aromatic carbons will resonate in the typical range of approximately 120-140 ppm. The chemical shifts are influenced by the attached substituents (Br, Cl, C=O, and CH₃). The carbons directly bonded to electronegative atoms (C-Br and C-Cl) and the carbons ipso to the carbonyl and methyl groups will show distinct shifts. The aliphatic methyl carbon will appear at the most upfield region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)194 - 197
Ar-C (Quaternary)130 - 145
Ar-CH (Protonated)125 - 135
-CH₃ (Methyl)~21

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. It would allow for the tracing of connectivity between adjacent protons, helping to differentiate and assign the signals within the 2-bromophenyl and the 4'-chloro-3'-methylphenyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu This would definitively link each aromatic proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, and similarly for the methyl group.

Correlations from protons on both aromatic rings (specifically those ortho to the carbonyl group) to the carbonyl carbon, confirming the diaryl ketone structure.

Correlations from the methyl protons to the aromatic carbons at positions C-2', C-3', and C-4', confirming the position of the methyl group.

Correlations between protons and quaternary carbons, which are not visible in HSQC, helping to assign these carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the spatial proximity of protons. Correlations between protons on the 2-bromophenyl ring and protons on the 4'-chloro-3'-methylphenyl ring would indicate the preferred three-dimensional conformation of the molecule in solution. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional moieties. The most intense and diagnostic absorption in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration, typically found in the 1650-1670 cm⁻¹ region for diaryl ketones. researchgate.netnist.gov Its precise frequency is sensitive to the electronic effects of the substituents on the aromatic rings.

Other significant vibrational bands would include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methyl group, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds, appearing throughout the fingerprint region (below 1500 cm⁻¹).

C-Cl and C-Br stretching: These vibrations are expected to produce strong bands in the lower frequency fingerprint region, typically below 1100 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2870 - 2960Medium
C=O Stretch (Ketone)1650 - 1670Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-Cl Stretch1000 - 1100Strong
C-Br Stretch500 - 650Strong

The degree of this twist affects the extent of π-conjugation between the aromatic rings and the carbonyl group. Vibrational spectroscopy can be sensitive to these conformational changes. For instance, a change in the dihedral angles can lead to shifts in the C=O stretching frequency. Furthermore, low-frequency vibrational modes, such as torsional modes of the phenyl rings, are directly related to the conformational flexibility of the molecule. A detailed analysis, often supported by theoretical calculations (e.g., Density Functional Theory), can correlate specific features of the IR and Raman spectra with the predominant conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and uncovering the structural details of this compound through fragmentation analysis. The presence of bromine and chlorine atoms in the molecule imparts a highly characteristic isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively), while chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

This results in a distinctive pattern for the molecular ion peak ([M]⁺). Instead of a single peak, a cluster of peaks appears, corresponding to the different isotopic combinations. The most abundant molecular ion peak corresponds to the combination of the most abundant isotopes (C₁₄H₁₀⁷⁹Br³⁵ClO)⁺. The relative intensities of the M, M+2, and M+4 peaks provide a clear fingerprint for the presence of one bromine and one chlorine atom. docbrown.info The theoretical isotopic distribution for the molecular ion of this compound (C₁₄H₁₀BrClO) is detailed in the table below.

Interactive Table: Theoretical Isotopic Distribution for the Molecular Ion of C₁₄H₁₀BrClO Use the filter to view specific isotopic contributions.

Mass (m/z)Relative Abundance (%)Isotopic Composition
323.9676.8%¹²C₁₄H₁₀⁷⁹Br³⁵ClO
324.9611.8%¹³C¹²C₁₃H₁₀⁷⁹Br³⁵ClO
325.96100.0%¹²C₁₄H₁₀⁸¹Br³⁵ClO / ¹²C₁₄H₁₀⁷⁹Br³⁷ClO
326.9615.4%¹³C¹²C₁₃H₁₀⁸¹Br³⁵ClO / ¹³C¹²C₁₃H₁₀⁷⁹Br³⁷ClO
327.9624.6%¹²C₁₄H₁₀⁸¹Br³⁷ClO
328.963.8%¹³C¹²C₁₃H₁₀⁸¹Br³⁷ClO

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be dominated by cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of characteristic benzoyl-type cations. Key expected fragments would include:

An ion from the loss of the bromine atom.

An ion from the loss of the chlorine atom.

Fragments corresponding to the [C₇H₄BrO]⁺ and [C₇H₆ClO]⁺ acylium ions, resulting from the cleavage of the C-C bond between the carbonyl carbon and one of the aromatic rings.

Further fragmentation of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of this compound. While nominal mass spectrometry might not distinguish between compounds with the same integer mass, HRMS can resolve these differences. researchgate.net

For this compound, the theoretical monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O.

Table: Calculated Exact Mass

PropertyValue
Molecular Formula C₁₄H₁₀BrClO
Theoretical Monoisotopic Mass 323.9632 Da

An experimental HRMS measurement yielding a mass value extremely close to 323.9632 Da would confirm the elemental composition C₁₄H₁₀BrClO, providing strong evidence for the compound's identity and purity.

Coupling chromatography with mass spectrometry, such as in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for analyzing complex mixtures and assessing the purity of this compound. researchgate.netnih.gov These techniques separate the components of a sample before they are introduced into the mass spectrometer for detection and identification.

GC-MS: This technique is well-suited for volatile and thermally stable compounds like many benzophenone (B1666685) derivatives. researchgate.net A sample containing this compound would be vaporized and passed through a capillary column, separating it from impurities, starting materials, or byproducts. The retention time provides one level of identification, while the subsequent mass spectrum provides definitive structural information. thermofisher.com

LC-MS: For less volatile compounds or complex sample matrices, LC-MS is the preferred method. ijpsjournal.com The compound is separated in the liquid phase before being ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. This is particularly useful for monitoring the synthesis of the target compound or analyzing its presence in various environmental or industrial samples.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related substituted benzophenones provides significant insight into the structural features that such a study would reveal. acs.orgbohrium.com

A key structural parameter in benzophenones is the conformation of the two aryl rings relative to the central carbonyl group. nih.goviucr.org Due to steric hindrance, the rings are typically not coplanar with the C=O group but are twisted out of the plane to varying degrees. researchgate.net An X-ray crystallographic analysis of this compound would determine:

Precise bond lengths, bond angles, and torsion angles.

The dihedral (twist) angles of the 2-bromophenyl and 4-chloro-3-methylphenyl rings relative to the plane of the carbonyl group. The bulky ortho-bromo substituent is expected to induce a significant twist in its corresponding phenyl ring.

The presence of any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the material's bulk properties.

Interactive Table: Dihedral Angles in Various Substituted Benzophenones This table shows examples from the literature to illustrate the range of conformations.

CompoundDihedral Angle Between Phenyl RingsReference
Orthorhombic Benzophenone54° nih.gov
4-Chloro-4'-hydroxybenzophenone64.66° iucr.org
2-Amino-2',5-dichlorobenzophenone83.72° nih.goviucr.org
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone37.85° nih.gov

Microscopic and Surface Analysis Techniques for Material Science Applications

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular composition of the uppermost atomic layers of a material. aip.orgspectroscopyonline.com In a SIMS experiment, a primary ion beam sputters the sample surface, releasing secondary ions that are then analyzed by a mass spectrometer. nasa.gov For materials incorporating this compound, static SIMS (using a very low primary ion dose) would be particularly useful. spectroscopyonline.com It could be employed to map the lateral distribution of the compound on a surface, identify surface contaminants, and analyze the chemical composition of the surface by detecting characteristic ions, including Br⁻, Cl⁻, and molecular fragments of the benzophenone structure. aip.orgtaylorfrancis.com

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. For a crystalline sample of this compound, STM could potentially visualize the arrangement of individual molecules on a conductive substrate. The resulting images would reveal the packing structure of the benzophenone derivative, highlighting the spatial orientation of the bromo, chloro, and methyl functional groups.

Scanning Tunneling Spectroscopy (STS) complements STM by providing information about the local electronic density of states. By measuring the tunneling current as a function of the bias voltage, STS can map the electronic properties across the molecule. It is anticipated that regions with higher electron density, such as the carbonyl group and the aromatic rings, would exhibit distinct spectroscopic signatures.

Expected Data from STM/STS Analysis:

ParameterExpected Observation
STM Topography Ordered molecular arrays on a suitable substrate. Visualization of the molecular shape and packing arrangement.
STS Spectra Peaks corresponding to the molecular orbitals, indicating the electronic band gap and local density of states.

It is important to note that obtaining high-resolution STM and STS data for organic molecules can be challenging due to factors such as sample preparation, thermal drift, and molecular mobility on the surface.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of a material at the micro- and nanoscale. For a solid sample of this compound, SEM would provide detailed images of its crystal habit, particle size distribution, and surface texture.

The information obtained from SEM is crucial for understanding the physical properties of the bulk material, which can be important in various applications, including materials science and pharmaceutical development.

Expected Data from SEM Analysis:

ParameterExpected Observation
Crystal Morphology Well-defined crystalline structures, with specific geometric shapes depending on the crystallization conditions.
Particle Size A distribution of particle sizes, which can be quantified through image analysis software.
Surface Features Detailed surface topography, including any defects, steps, or other growth features on the crystal facets.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₄H₁₀BrClO), the theoretical elemental composition can be calculated based on its molecular formula.

The experimental values obtained from elemental analysis should closely match the theoretical percentages to confirm the empirical formula and the purity of the sample.

Theoretical vs. Expected Experimental Elemental Analysis Data:

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C) 51.6551.55 - 51.75
Hydrogen (H) 3.103.05 - 3.15
Bromine (Br) 24.5424.44 - 24.64
Chlorine (Cl) 10.8910.79 - 10.99
Oxygen (O) 4.91(Typically determined by difference)

Discrepancies between the theoretical and experimental values can indicate the presence of impurities or residual solvents in the sample.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed.

Typical HPLC Parameters and Expected Results:

ParameterValue/Observation
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
Detection UV-Vis detector, likely at a wavelength where the benzophenone chromophore absorbs strongly (e.g., ~254 nm).
Expected Result A sharp, single peak for a pure sample, with a characteristic retention time under the specified conditions.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Given the benzophenone structure, this compound is expected to be amenable to GC analysis, likely coupled with a mass spectrometry (MS) detector for definitive identification.

Typical GC-MS Parameters and Expected Results:

ParameterValue/Observation
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas Helium or Hydrogen.
Injection Mode Split or splitless, depending on the sample concentration.
Detection Mass Spectrometer (MS) operating in electron ionization (EI) mode.
Expected Result A single peak in the chromatogram. The mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that confirms the structure of the compound.

The purity of the sample can be determined from the relative area of the main peak in both HPLC and GC chromatograms.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Chloro 3 Methylbenzophenone

Photochemical Reactivity and Excited State Behavior

The photochemistry of benzophenone (B1666685) and its derivatives is dominated by the reactivity of its triplet excited state (T1), which is efficiently populated from the initial singlet excited state (S1) via intersystem crossing (ISC). oregonstate.edu The T1 state, characterized by an n-π* transition, behaves like a diradical and is the primary driver of the compound's photochemical reactions. hilarispublisher.com

Upon photoexcitation, benzophenones can act as potent electron acceptors. researchgate.net The excited triplet state of 2-Bromo-4'-chloro-3'-methylbenzophenone can participate in photo-induced electron transfer (PET) with suitable electron donors, such as amines or certain metal complexes. nih.govacs.org In this process, an electron is transferred from the donor molecule to the excited benzophenone, generating a benzophenone ketyl radical anion and a donor radical cation.

The efficiency and rate of PET are governed by the redox potentials of both the excited benzophenone and the electron donor. Substituents on the benzophenone rings can modulate its reduction potential. The electron-withdrawing halogen atoms (bromine and chlorine) on this compound are expected to increase its electron affinity, making it a more potent electron acceptor compared to unsubstituted benzophenone. This facilitates the electron transfer process. The reaction can be quenched by various species, and the rate constants often follow the Marcus-Jortner theory for electron transfer. nih.gov

A hallmark reaction of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor, a process known as homolytic hydrogen atom abstraction (HAT). researchgate.netnih.gov This reaction is fundamental to many of its photochemical transformations.

Ketyl Radical Formation: The excited triplet state of this compound can abstract a hydrogen atom from a hydrogen-donating solvent (like isopropyl alcohol) or another substrate. hilarispublisher.combgsu.edu This process generates two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor. The stability of the forming aromatic ketyl radical is a determining factor in the reaction kinetics. nih.gov

Photoenol Formation: While less common for benzophenones without ortho-alkyl groups, the concept of photoenolization is relevant in hydrogen abstraction discussions. If a suitable intramolecular hydrogen source were available, an excited state intramolecular proton transfer (ESIPT) could occur. However, for this compound, intermolecular HAT is the dominant pathway leading to ketyl radical intermediates.

The presence of the methyl group on the 4'-chloro-3'-methylphenyl ring does not provide a readily abstractable hydrogen via the typical Norrish Type II reaction, as it is not on an ortho-alkyl chain of sufficient length. Therefore, the primary HAT mechanism will involve external hydrogen donors.

In the absence of other reactants, the ketyl radicals formed via hydrogen atom abstraction can undergo dimerization. bgsu.edu When this compound is irradiated in a hydrogen-donating solvent like isopropyl alcohol, it is expected to be photoreduced. The mechanism proceeds as follows:

Excitation and Intersystem Crossing: The benzophenone derivative absorbs a photon (around 350 nm) and forms the triplet diradical. hilarispublisher.com

Hydrogen Abstraction: The excited molecule abstracts a hydrogen atom from the solvent, forming a substituted benzophenone ketyl radical and an alcohol-derived radical. bgsu.edu

Dimerization: Two ketyl radicals then combine to form a sterically hindered pinacol (B44631), in this case, a derivative of benzopinacol (B1666686). hilarispublisher.com

The quantum yield for this type of photoreduction can be high, sometimes approaching 2, because the radical generated from the solvent can also reduce a ground-state benzophenone molecule, propagating a chain reaction. bgsu.edu The final product would be a symmetrically substituted benzopinacol derivative.

The substituents on the phenyl rings significantly influence the photophysical and photochemical properties of this compound. nih.gov

Halogen Substituents (Bromo and Chloro): Halogens, particularly heavier ones like bromine, can enhance the rate of intersystem crossing (S1 → T1) due to the "heavy-atom effect." This effect increases spin-orbit coupling, which can lead to a higher quantum yield of triplet state formation. However, this effect can also increase the rate of phosphorescence and non-radiative decay from the triplet state back to the ground state (T1 → S0), potentially shortening the triplet lifetime and reducing the quantum yield of photochemical reactions. Halogen substitution can also perturb the energy levels of the molecule. rsc.org

Methyl Substituent: The methyl group is weakly electron-donating. Its presence on the 4'-chloro-3'-methylphenyl ring can slightly influence the energy of the n-π* and π-π* transitions and the stability of the resulting ketyl radical intermediate.

Substituent Position Electronic Effect Potential Influence on Photoreactivity
Bromo2Inductive: -I; Resonance: +MEnhances ISC (heavy-atom effect); Stabilizes radical anion
Chloro4'Inductive: -I; Resonance: +MEnhances ISC; Stabilizes radical anion
Methyl3'Inductive: +I; HyperconjugationWeakly activating; Influences ketyl radical stability

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) on this compound involves the replacement of one of the halogen atoms (bromine or chlorine) by a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The carbonyl group (-CO-) of the benzophenone is a powerful electron-withdrawing group. Its effect is transmitted to both aromatic rings.

Reactivity of the 2-Bromo position: The bromine atom is on the same ring as the carbonyl group, to which it is ortho. The carbonyl group strongly activates this position towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate through resonance.

Reactivity of the 4'-Chloro position: The chlorine atom is on the second ring. The electron-withdrawing effect of the carbonyl group also activates this ring, and the chlorine is in the para position relative to the point of attachment, which is favorable for stabilization of the intermediate.

A direct comparison of reactivity is complex. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting bromine might be a better leaving group. Furthermore, the ortho position to a strong activating group like a carbonyl is highly activated. Therefore, it is plausible that nucleophilic substitution would occur preferentially at the 2-bromo position. The reaction typically requires a strong nucleophile and may require elevated temperatures.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings. msu.edu The regiochemical outcome is dictated by the directing effects of the existing substituents.

Analysis of the 2-Bromophenyl Ring: This ring contains two substituents:

-Br (at C2): A deactivating group that is ortho, para-directing.

-CO-Ar' (at C1): A strongly deactivating group that is meta-directing.

The directing effects are as follows:

The -CO-Ar' group directs incoming electrophiles to the meta positions (C3 and C5).

The -Br atom directs to its ortho (C3) and para (C6) positions.

The position C3 is favored by both groups (meta to the carbonyl, ortho to the bromine). However, the ring is strongly deactivated by both the carbonyl group and the bromine atom, making electrophilic substitution on this ring very difficult.

Analysis of the 4'-Chloro-3'-methylphenyl Ring: This ring contains three directing influences:

-Cl (at C4'): A deactivating group that is ortho, para-directing.

-CH3 (at C3'): An activating group that is ortho, para-directing.

Attachment to Carbonyl (at C1'): The entire benzoyl moiety acts as a deactivating, meta-directing group relative to this ring.

The directing effects are as follows:

The -CH3 group (activating) directs to its ortho positions (C2' and C4') and its para position (C6').

The -Cl group (deactivating) directs to its ortho position (C3' and C5') and its para position (C1').

The benzoyl group (deactivating) directs to its meta positions (C3' and C5').

Combining these effects, the methyl group is the strongest activating director. It strongly favors substitution at C2' and C6'. The chlorine atom directs to C5'. The deactivating benzoyl group also directs to C5'. Between the available positions, the activating effect of the methyl group is generally dominant. Therefore, the most likely positions for electrophilic attack are C2' and C6', with potential for some substitution at C5', although this position is sterically hindered and flanked by two groups. Given the combined deactivating effects of the chloro and benzoyl groups, harsh reaction conditions would likely be required.

Ring Position Substituent Nature Directing Effect
Ring 11-CO-Ar'Strong DeactivatorMeta (3, 5)
Ring 12-BrDeactivatorOrtho, Para (3, 6)
Ring 21'BenzoylDeactivatorMeta (3', 5')
Ring 23'-CH3ActivatorOrtho, Para (2', 4', 6')
Ring 24'-ClDeactivatorOrtho, Para (3', 5')

Oxidation and Reduction Chemistry of the Carbonyl Moiety

The carbonyl group is central to the reactivity of this compound. It can undergo both oxidation and reduction, although reduction is the more common and synthetically useful transformation for benzophenones.

Oxidation: Benzophenones are generally resistant to oxidation under standard conditions due to the absence of easily oxidizable functional groups directly attached to the carbonyl carbon. The aromatic rings can be oxidized under harsh conditions, but this typically leads to degradation of the molecule. libretexts.org For this compound, the methyl group on the chlorophenyl ring is a potential site for oxidation. Strong oxidizing agents like hot acidic potassium permanganate (B83412) can oxidize the methyl group to a carboxylic acid. libretexts.org However, the carbonyl group itself remains unaffected.

Reduction: The carbonyl moiety of this compound is readily reduced to a secondary alcohol, forming (2-bromophenyl)(4-chloro-3-methylphenyl)methanol (B7994422). This reduction can be achieved using various reducing agents.

Hydride Reductants: Common laboratory reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Catalytic Hydrogenation: Reduction can also be accomplished by catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. libretexts.org

Photochemical Reduction: A characteristic reaction of benzophenones is photoreduction, which occurs upon exposure to ultraviolet (UV) light in the presence of a hydrogen donor, such as isopropyl alcohol. hilarispublisher.comyoutube.comgordon.edu This reaction proceeds via a radical mechanism, leading to the formation of a benzopinacol derivative through the coupling of two ketyl radicals. hilarispublisher.comyoutube.comresearchgate.net

A summary of common reduction methods applicable to this compound is presented below:

Reducing Agent Product Reaction Type
Sodium Borohydride (NaBH₄)(2-bromophenyl)(4-chloro-3-methylphenyl)methanolHydride Reduction
Lithium Aluminum Hydride (LiAlH₄)(2-bromophenyl)(4-chloro-3-methylphenyl)methanolHydride Reduction
H₂/Pd, Pt, or Ni(2-bromophenyl)(4-chloro-3-methylphenyl)methanolCatalytic Hydrogenation
Isopropyl Alcohol / UV light1,1,2,2-tetrakis(substituted-phenyl)ethane-1,2-diolPhotochemical Reduction

Radical Reactions and Radical Intermediates

The photochemistry of benzophenones is dominated by radical reactions initiated by the excitation of the carbonyl group. researchgate.netnih.gov Upon absorption of UV light, this compound is excited from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). youtube.combgsu.edu The triplet state has a diradical character, with unpaired electrons on the carbonyl oxygen and carbon.

The primary radical intermediate formed is the ketyl radical . nih.govrsc.orgwikipedia.org This species is generated when the excited triplet benzophenone abstracts a hydrogen atom from a suitable donor, such as an alcohol or an amine. youtube.comyoutube.comlookchem.com In the case of this compound, the resulting ketyl radical would be (2-bromophenyl)(4-chloro-3-methylphenyl)hydroxymethyl radical.

The fate of the ketyl radical depends on the reaction conditions:

Dimerization: In the absence of other radical scavengers, two ketyl radicals can dimerize to form a pinacol. hilarispublisher.comresearchgate.net

Further Reactions: Ketyl radicals are versatile intermediates and can participate in various C-C bond-forming reactions. rsc.orgresearchgate.net They can be trapped by radical scavengers or react with other radical species in the reaction mixture. ncsu.edunih.gov

The substituents on the aromatic rings of this compound will influence the stability and reactivity of the corresponding ketyl radical. The electron-withdrawing bromo and chloro groups are expected to affect the electronic properties of the radical, while the methyl group may have a modest stabilizing effect through hyperconjugation.

Elucidation of Reaction Mechanisms through Experimental Design

Investigating the reaction mechanisms of this compound would involve a combination of experimental techniques designed to identify intermediates, determine reaction rates, and discriminate between possible pathways.

Kinetic studies are crucial for understanding the factors that influence the rate of a reaction. For the photochemical reactions of this compound, techniques like laser flash photolysis can be employed to study the transient species involved. nih.govacs.orgnih.gov

By monitoring the decay of the triplet excited state or the formation and decay of the ketyl radical, rate constants for key steps in the reaction mechanism can be determined. nih.govcore.ac.uk For instance, the rate of hydrogen abstraction from a donor molecule by the excited benzophenone can be measured. These studies would likely reveal how the bromo, chloro, and methyl substituents affect the excited state lifetime and reactivity compared to unsubstituted benzophenone.

Expected trends in reaction rates based on substituent effects:

Substituent Electronic Effect Expected Effect on Hydrogen Abstraction Rate
-BrElectron-withdrawingMay slightly increase the electrophilicity of the triplet oxygen, potentially increasing the rate.
-ClElectron-withdrawingSimilar to bromo, may slightly increase the rate.
-CH₃Electron-donatingMay slightly decrease the rate by destabilizing the transition state for hydrogen abstraction.

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. wikipedia.org In the context of this compound, deuterium (B1214612) labeling could be used to elucidate the mechanism of photoreduction.

For example, by using a deuterated hydrogen donor (e.g., isopropyl-d8 alcohol), the location of the deuterium atom in the products can be determined. If the deuterium is found on the hydroxyl group of the resulting pinacol, it would confirm that the hydrogen atom is abstracted by the carbonyl oxygen. jmchemsci.com Isotopic labeling can also be used to determine kinetic isotope effects, which can provide further insight into the transition state of the hydrogen abstraction step. acs.org The use of isotopically labeled benzophenone itself, for instance with ¹³C at the carbonyl carbon, could help track the fate of this specific atom in complex reaction mixtures. researchgate.net

Identifying and characterizing transient intermediates is key to confirming a proposed reaction mechanism. For the radical reactions of this compound, the primary intermediate to target would be the ketyl radical.

Spin Trapping: This technique involves the use of a "spin trap," a molecule that reacts with a transient radical to form a more stable radical adduct that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. ncsu.edunih.gov This would provide direct evidence for the formation of the ketyl radical.

Spectroscopic Characterization: In some cases, transient intermediates can be observed directly using time-resolved spectroscopic techniques such as nanosecond transient absorption spectroscopy. bgsu.edunih.govresearchgate.net The ketyl radical of benzophenone has a characteristic absorption spectrum that can be used for its identification.

Crossover experiments are designed to determine whether a reaction proceeds through an intermolecular (between different molecules) or intramolecular (within the same molecule) pathway. While less common for the standard photoreduction of benzophenone, this technique could be applied to more complex reactions involving this compound.

For instance, if a reaction involving this compound and another substituted benzophenone is carried out simultaneously, the product distribution can reveal the nature of the process. If "crossed" products containing fragments from both starting materials are observed, it indicates an intermolecular mechanism. The absence of such products would suggest an intramolecular pathway.

Theoretical and Computational Studies on 2 Bromo 4 Chloro 3 Methylbenzophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-Bromo-4'-chloro-3'-methylbenzophenone. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules like this compound. DFT methods are used to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface.

Key ground state properties that can be calculated using DFT include total energy, dipole moment, and the distribution of electronic charge. For substituted benzophenones, DFT calculations can reveal how the presence of the bromine, chlorine, and methyl groups influences the electronic environment of the benzophenone (B1666685) core. These calculations often employ hybrid functionals, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable results. The calculated infrared spectra from DFT can be compared with experimental data to validate the computed geometry.

Table 1: Representative Ground State Properties of Substituted Benzophenones Calculated by DFT

PropertyBenzophenone (BP)Dimethoxybenzophenone (DMB)Thiobenzophenone (TBP)
Total Energy (Hartree)-689.5-840.2-990.1
Dipole Moment (Debye)3.024.513.37
C=O/C=S Bond Length (Å)1.231.241.64

Note: This table presents illustrative data for related benzophenone derivatives to indicate the types of properties calculated via DFT. Data for this compound would be specific to its unique substitution pattern.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, these methods can offer higher accuracy for certain electronic properties.

For this compound, ab initio calculations can be employed to refine the understanding of its electronic structure, particularly for properties where electron correlation is significant. These high-level calculations can serve as a benchmark to assess the performance of different DFT functionals. For instance, comparing the optimized geometries and energies from HF, MP2, and DFT can provide a comprehensive picture of the molecule's electronic landscape.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

Energy minimization studies, often performed using DFT or other quantum mechanical methods, are crucial for identifying the most stable conformer(s) of the molecule. For ortho-substituted benzophenones, such as the 2-bromo substituted ring in this molecule, steric hindrance plays a significant role in determining the preferred conformation. The bulky bromine atom influences the dihedral angles between the phenyl rings and the carbonyl group, leading to a non-planar structure. The potential energy surface can be scanned by systematically varying these dihedral angles to locate the global minimum energy structure, which corresponds to the most populated conformation at equilibrium.

Molecular Orbital Theory: HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an important parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most likely to be involved in electron transfer processes. The substituents on the phenyl rings will modulate the energies of these frontier orbitals.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Benzophenones

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzophenone-6.5-1.84.7
4,4'-Dimethoxybenzophenone-5.9-1.54.4
4-(4-Methylphenylthio)benzophenone-6.2-2.14.1

Note: This table provides example data for other benzophenone derivatives to illustrate the concept. The specific values for this compound would depend on its electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of different electrostatic potential.

For this compound, the MEP map would reveal the distribution of charge. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. The carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen atoms and regions near the halogen atoms might exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and delocalization of electron density within a molecule. It provides a description of the molecule in terms of localized bonds and lone pairs.

Reaction Mechanism Prediction and Transition State Characterization

Understanding the pathway of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of fleeting transition states that are often impossible to observe experimentally.

The Potential Energy Surface (PES) is a conceptual and mathematical model that represents the potential energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. nih.gov Mapping the PES is crucial for visualizing the entire landscape of a chemical reaction, from reactants to products. nih.gov It allows chemists to identify stable molecules (energy minima), intermediates, and the transition states that connect them (saddle points). nih.gov

For a reaction involving this compound, such as a nucleophilic addition to its carbonyl group, computational methods like Density Functional Theory (DFT) would be employed to calculate the energy of the system at various atomic arrangements. By systematically changing key bond lengths and angles that define the reaction coordinate, a multi-dimensional energy map is generated.

This map would reveal the lowest energy path from reactants to products. Key features on the PES for a hypothetical reaction are illustrated in the table below.

Feature on PESDescription
Reactant Minimum The initial stable state of this compound and the reacting partner.
Transition State 1 (TS1) The highest energy point on the path from reactants to an intermediate, representing the primary energy barrier.
Intermediate Minimum A short-lived, but stable, species formed during the reaction, such as a tetrahedral intermediate.
Transition State 2 (TS2) The energy barrier for the conversion of the intermediate to the final product.
Product Minimum The final stable state of the products of the reaction.

This table illustrates the typical stationary points identified on a Potential Energy Surface during a computational study of a chemical reaction.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined as the energy difference between the reactants and the transition state on the Potential Energy Surface. A higher activation energy barrier corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier.

Using the geometries of the reactant and transition state optimized from the PES mapping, highly accurate quantum mechanical calculations can be performed to determine the activation energy. These calculations are vital for predicting the feasibility and kinetics of a reaction under different conditions. For this compound, this would involve modeling its reaction, for instance, in a Friedel-Crafts acylation, and calculating the energy barrier for the electrophilic aromatic substitution step.

The table below presents hypothetical calculated activation energies for a reaction, illustrating how substituents might influence the reaction rate.

Reaction StepCalculated Activation Energy (kcal/mol)Implication for Reaction Rate
Formation of Acylium Ion10.5A moderate barrier for the initial step.
Electrophilic Attack (TS1)22.8The rate-determining step with a significant energy barrier.
Proton Transfer (TS2)5.2A low barrier, indicating a fast subsequent step.

This table provides illustrative activation energy values for different stages of a hypothetical reaction involving this compound. The values are for demonstrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra, confirm the identity of a synthesized compound, and provide a deeper understanding of its electronic and vibrational structure. nih.govnih.gov

For this compound, methods like DFT can be used to calculate its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions with a high degree of accuracy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to assign peaks to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. nih.gov These appear as absorption bands in an IR spectrum. The calculated spectrum helps in assigning experimental peaks to specific functional group vibrations, such as the characteristic C=O stretch of the benzophenone core and the various C-H, C-C, C-Br, and C-Cl vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov These calculations can explain the observed color of a compound and how its electronic structure is affected by the substituents.

The following tables show hypothetical predicted spectroscopic data for this compound, alongside typical experimental values for comparison.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment Predicted Shift (ppm) Illustrative Experimental Shift (ppm)
Aromatic H (ortho to C=O) 7.85 7.82
Aromatic H (meta to C=O) 7.50 7.48
Aromatic H (para to C=O) 7.65 7.63

This table demonstrates the close correlation often found between computationally predicted and experimentally observed ¹H NMR chemical shifts.

Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹) Illustrative Experimental Frequency (cm⁻¹)
C=O Stretch 1665 1660
Aromatic C=C Stretch 1598 1595
C-Cl Stretch 750 745

This table shows a comparison of predicted and experimental IR frequencies. Computational values are often scaled to better match experimental results.

Predicted UV-Vis Absorption Maxima (λ_max, nm)

Electronic Transition Predicted λ_max (nm) Illustrative Experimental λ_max (nm)
n → π* 345 340

This table illustrates the prediction of electronic transitions that are responsible for UV-Vis absorption.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis Based on Substituent Electronic and Steric Effects

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built on the principle that the electronic and steric properties of substituents systematically influence the behavior of a molecule. For this compound, a QSRR analysis would seek to quantify how the bromo, chloro, and methyl groups, at their specific positions, affect the reactivity of the benzophenone core, particularly the electrophilicity of the carbonyl carbon.

Electronic Effects:

Bromo (Br) and Chloro (Cl) Groups: As halogens, both are electronegative and exert an electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. They also have a weaker electron-donating resonance effect (+R) due to their lone pairs, but for halogens, the inductive effect typically dominates.

Methyl (-CH₃) Group: This is an alkyl group that is weakly electron-donating through an inductive effect (+I) and hyperconjugation. Its presence on the 3'-position would slightly decrease the reactivity of the carbonyl group compared to an unsubstituted ring.

Steric Effects:

The placement of substituents, especially near the reactive center, can hinder the approach of a reactant, a phenomenon known as steric hindrance. youtube.com In this compound, the bromo group is at the 2-position (ortho to the carbonyl linkage), which can create significant steric hindrance. This could influence the conformation of the molecule by affecting the dihedral angle between the phenyl ring and the carbonyl group, and it can impede the approach of nucleophiles to the carbonyl carbon. The methyl group at the 3'-position and the chloro group at the 4'-position are less likely to cause significant direct steric hindrance at the carbonyl group.

A QSRR model for a series of related benzophenones would use computational descriptors (such as calculated atomic charges, dipole moments, and steric parameters) to build a mathematical equation that predicts a measure of reactivity (like a reaction rate constant).

SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Carbonyl Reactivity
Bromo 2-I (withdrawing), +R (donating)High (ortho position)Electronic: Increases reactivity. Steric: Decreases reactivity.
Chloro 4'-I (withdrawing), +R (donating)Low (para position)Increases reactivity.
Methyl 3'+I (donating)Low (meta position)Decreases reactivity.

This table summarizes the expected electronic and steric contributions of each substituent on the reactivity of the carbonyl group in this compound.

Derivatization and Analog Synthesis of 2 Bromo 4 Chloro 3 Methylbenzophenone

Systematic Introduction of Diverse Functional Groups for Structure-Property Studies

The chemical structure of 2-bromo-4'-chloro-3'-methylbenzophenone presents several sites amenable to derivatization, enabling a systematic alteration of its physicochemical properties. The primary sites for modification include the carbon-bromine bond, the aromatic rings, and the benzylic methyl group.

Modification at the C-Br Bond: The bromo group on the first phenyl ring is the most versatile handle for introducing molecular diversity due to its susceptibility to a wide array of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. nih.govnih.govresearchgate.net This approach facilitates the introduction of various alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties, as well as amino and alkoxy groups, systematically altering the steric and electronic profile of the molecule.

Modification of the Aromatic Rings: While the existing substituents dictate the regioselectivity, further functionalization of the two phenyl rings can be achieved through electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce additional groups. The directing effects of the current substituents must be considered: the benzoyl group is deactivating and meta-directing, while the halogen and alkyl groups are ortho-, para-directing.

Modification of the Methyl Group: The methyl group on the second phenyl ring can be functionalized, typically through a free-radical pathway. For instance, radical bromination using N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group (-CH₂Br), which is a versatile electrophile for subsequent nucleophilic substitution reactions to introduce groups such as hydroxides, cyanides, or azides.

The following table illustrates potential derivatizations for structure-property analysis:

Reaction TypeTarget SiteReagents/CatalystFunctional Group IntroducedResulting Derivative Class
Suzuki CouplingC-BrAr-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl (e.g., -C₆H₅, -C₆H₄OCH₃)Biaryl-substituted benzophenones
Sonogashira CouplingC-BrTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl (e.g., -C≡C-Ph)Alkynyl-substituted benzophenones
Buchwald-Hartwig AminationC-BrR₂NH, Pd catalyst, BaseAmino (e.g., -N(CH₃)₂)Amino-substituted benzophenones
NitrationAromatic RingHNO₃, H₂SO₄Nitro (-NO₂)Nitro-substituted benzophenones
Radical Bromination & Substitution-CH₃1. NBS, Initiator 2. NaCNCyanomethyl (-CH₂CN)Cyanomethyl-substituted benzophenones

Exploration of Structure-Reactivity Relationships in Novel Derivatives

For instance, the electrophilicity of the carbonyl carbon is highly sensitive to the electronic properties of substituents on the aromatic rings. The presence of EWGs (e.g., -NO₂, -CN) on either ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, EDGs (e.g., -OCH₃, -N(CH₃)₂) decrease its electrophilicity. This relationship can be quantified and predicted using Hammett plots, which correlate reaction rates with substituent constants (σ).

Furthermore, the reactivity of the halogen substituents is also modulated. While the C-Br bond is inherently more reactive in cross-coupling reactions, introducing a strong EWG ortho or para to the C-Cl bond can activate it towards nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult for aryl chlorides on non-activated rings. vedantu.commasterorganicchemistry.com

The following hypothetical data table illustrates how systematic structural modifications could influence a measurable property, such as the relative rate of a reaction at the carbonyl group.

Derivative Structure (Modification at C-Br position)Substituent (R)Electronic EffectHypothetical Relative Reactivity (krel) toward NucleophileRationale
2-(-H )-4'-chloro-3'-methylbenzophenone-HNeutral (Reference)1.00Baseline reactivity.
2-(-OCH₃ )-4'-chloro-3'-methylbenzophenone-OCH₃Strongly Donating0.45EDG reduces carbonyl electrophilicity.
2-(-CH₃ )-4'-chloro-3'-methylbenzophenone-CH₃Weakly Donating0.85Weak EDG has a minor deactivating effect.
2-(-CF₃ )-4'-chloro-3'-methylbenzophenone-CF₃Strongly Withdrawing3.50Strong EWG enhances carbonyl electrophilicity.
2-(-NO₂ )-4'-chloro-3'-methylbenzophenone-NO₂Very Strongly Withdrawing8.20Very strong EWG significantly increases reactivity.

Synthesis of Related Benzophenone (B1666685) Scaffolds with Varied Halogenation and Alkylation Patterns

The synthesis of analogs of this compound with different halogen and alkyl substituents is most commonly achieved via the Friedel-Crafts acylation reaction. nih.govoregonstate.edu This powerful method involves the reaction of a substituted benzoyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

To generate a library of analogs, one can systematically vary either the benzoyl chloride or the aromatic substrate.

Varying the Benzoyl Chloride: Reacting 4-chloro-3-methyltoluene with different 2-halobenzoyl chlorides (e.g., 2-chlorobenzoyl chloride, 2-iodobenzoyl chloride) or 2-bromo-X-benzoyl chlorides (e.g., 2-bromo-5-methylbenzoyl chloride) would yield analogs with different substitution patterns on the first phenyl ring.

Varying the Aromatic Substrate: Reacting 2-bromobenzoyl chloride with different substituted arenes (e.g., 4-bromotoluene, 3,4-dichlorotoluene, 4-ethylchlorobenzene) would produce analogs with varied substitution on the second phenyl ring.

This combinatorial approach allows for the creation of a wide array of benzophenone scaffolds, enabling a comprehensive exploration of the chemical space around the parent compound.

The table below provides examples of related benzophenone scaffolds and the reactants required for their synthesis.

Target AnalogBenzoyl Chloride ComponentAromatic ComponentLewis Acid Catalyst
2-Bromo-4'-fluoro-3'-methylbenzophenone2-Bromobenzoyl chloride4-Fluoro-3-methyltolueneAlCl₃
2,4'-Dichloro-3'-methylbenzophenone2-Chlorobenzoyl chloride4-Chloro-3-methyltolueneAlCl₃
2-Bromo-4'-chloro-5'-methylbenzophenone2-Bromobenzoyl chloride4-Chloro-5-methyltolueneAlCl₃
5-Bromo-4'-chloro-3'-methylbenzophenone5-Bromobenzoyl chloride4-Chloro-3-methyltolueneAlCl₃
2-Bromo-3',4'-dichlorobenzophenone2-Bromobenzoyl chloride3,4-DichlorotolueneAlCl₃

Modification of the Carbonyl Group for Functional Transformation

The carbonyl group is a cornerstone of the benzophenone structure, and its transformation is a key strategy for creating derivatives with fundamentally different chemical properties and functionalities. ub.edusolubilityofthings.comimperial.ac.uk

Reduction to Alcohol: The most common modification is the reduction of the ketone to a secondary alcohol (a benzhydrol). This is readily accomplished using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting (2-bromophenyl)(4-chloro-3-methylphenyl)methanol (B7994422) is a precursor for further reactions, such as esterification or etherification.

Photochemical Reduction: Benzophenones are classic substrates for photochemical reactions. Upon irradiation with UV light in the presence of a hydrogen donor like isopropanol (B130326), this compound can undergo photoreduction. youtube.comyoutube.com This process typically leads to the formation of a pinacol (B44631) derivative through the dimerization of two ketyl radicals, yielding a tetrasubstituted 1,2-diol.

Deoxygenation: Complete removal of the carbonyl oxygen to form a methylene (B1212753) bridge (-CH₂-) can be achieved under more forcing reduction conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated HCl). This transformation converts the benzophenone scaffold into a diarylmethane structure.

Conversion to C=N Systems: The carbonyl group can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions replace the C=O double bond with a C=N double bond, which alters the geometry and electronic properties of the molecule's core.

The following table summarizes key functional transformations of the carbonyl group.

TransformationReagent(s)Resulting Functional GroupProduct Class
ReductionNaBH₄ or LiAlH₄Secondary Alcohol (-CH(OH)-)Benzhydrol
Photochemical DimerizationUV light, Isopropanol1,2-Diol (Pinacol)Benzpinacol
Deoxygenation (Wolff-Kishner)H₂NNH₂, KOH, heatMethylene (-CH₂-)Diarylmethane
Imine FormationPrimary Amine (R-NH₂)Imine (-C(=NR)-)Schiff Base
Oxime FormationHydroxylamine (NH₂OH)Oxime (-C(=NOH)-)Benzophenone Oxime
Wittig ReactionPhosphorus Ylide (Ph₃P=CR₂)Alkene (-C(=CR₂)-)1,1-Diarylalkene

Advanced Applications in Chemical Research and Materials Science

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

Substituted benzophenones are highly valued as versatile intermediates in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and natural product synthesis. nih.gov The classification of 2-Bromo-4'-chloro-3'-methylbenzophenone as a synthetic intermediate underscores its primary role as a building block for more elaborate molecular architectures. clearsynth.com The utility of this compound stems from the reactivity of its constituent functional groups, which can be selectively addressed to construct larger molecules.

The bromine atom on one of the phenyl rings is particularly significant, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, can be employed at this position. For instance, the bromine atom allows for the introduction of new aryl, alkyl, or amino groups, fundamentally altering the molecular structure and its properties. This approach is commonly used in the synthesis of bioactive compounds. For example, research on other benzophenone (B1666685) derivatives has shown that modifications at such positions are crucial for developing potent enzyme inhibitors or receptor ligands. nih.govnih.gov

The ketone carbonyl group is another key reactive site. It can undergo nucleophilic addition, reduction to an alcohol, or conversion to an olefin via the Wittig reaction. This allows for the extension of the molecular framework or the introduction of new functionalities. In the synthesis of bioactive compounds, this carbonyl group is often a critical pharmacophoric element, participating in hydrogen bonding interactions with biological targets. nih.gov

While specific, publicly documented syntheses starting directly from this compound are not widespread, its structural motifs are found in precursors to various therapeutic agents. The synthesis of novel anti-inflammatory agents, for example, has involved the use of related substituted benzophenone thiazole (B1198619) derivatives. mdpi.com Similarly, the synthesis of ligands for the histamine (B1213489) H3 receptor, with potential applications in Alzheimer's disease therapy, has been based on the benzophenone scaffold. nih.gov The strategic placement of halogen and methyl substituents on this compound makes it a valuable, albeit specialized, intermediate for creating libraries of complex molecules for drug discovery and other applications.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassReference Example
Bromo GroupSuzuki-Miyaura CouplingBiaryl compounds, complex polyaromaticsGeneral methodology for aryl halides
Bromo GroupBuchwald-Hartwig AminationDiaryl amines, N-heterocyclesSynthesis of bioactive amines nih.gov
Ketone CarbonylReduction (e.g., with NaBH₄)Substituted diphenylmethanolsStandard organic transformation
Ketone CarbonylGrignard/Organolithium AdditionTertiary alcoholsStandard organic transformation
Ketone CarbonylWittig ReactionSubstituted 1,1-diphenylethenesStandard organic transformation

Investigations in Photochemistry and Photophysics

Benzophenone and its derivatives are among the most extensively studied classes of organic photochemistry. nih.gov They are classic examples of Type II photoinitiators, which, upon excitation by UV light, can abstract a hydrogen atom from a suitable donor to generate free radicals. sigmaaldrich.com These radicals can then initiate polymerization or other chemical reactions. The specific substituents on the benzophenone core can significantly influence its photophysical and photochemical behavior. acs.org

Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). bgsu.edu The efficiency and rate of this ISC are hallmarks of the benzophenone system. The nature of this lowest-lying triplet state is critical to its subsequent reactivity. It can be either an n-π* state, localized on the carbonyl group, or a π-π* state, delocalized across the aromatic system.

The n-π* triplet state is known to be highly reactive in hydrogen abstraction reactions. In contrast, the π-π* triplet state is generally less reactive in this regard. The presence of electron-donating or electron-withdrawing groups and halogens can alter the relative energies of these states. For this compound, the chloro and bromo substituents are expected to influence the energy levels of the excited states.

Academic studies on closely related analogues provide insight into the expected behavior. For example, a study on the photochemical reduction of 4-chloro-4'-methylbenzophenone (B188998) in isopropanol (B130326) under UV irradiation was conducted to attempt the synthesis of the corresponding benzopinacol (B1666686), a classic reaction for benzophenones with reactive n-π* triplet states. oregonstate.edu However, the study reported no evidence of benzopinacol formation, suggesting that the photoreduction was not efficient under the conditions used, which could be due to the influence of the substituents on the triplet state's nature or reactivity. oregonstate.edu

Table 2: Key Photophysical Processes in Substituted Benzophenones
ProcessDescriptionGoverning Factors
UV Absorption (Excitation)Molecule absorbs a photon, promoting an electron to a higher energy orbital (S₀ → S₁).Aromatic system and substituents.
Intersystem Crossing (ISC)Rapid, spin-forbidden transition from the singlet excited state to the triplet excited state (S₁ → T₁).Spin-orbit coupling, enhanced by heavy atoms like bromine.
Hydrogen AbstractionThe triplet state molecule abstracts a hydrogen atom from a donor molecule (e.g., a solvent).Nature of the lowest triplet state (n-π* vs. π-π*), solvent properties. acs.org
PhosphorescenceSpin-forbidden emission of light from the triplet state back to the ground state (T₁ → S₀).Triplet state energy and lifetime.

Exploration in Materials Science for Functional Organic Materials

The benzophenone moiety is a valuable component in materials science, particularly for the development of functional organic materials like polymers and organic semiconductors. mdpi.com The ability of the benzophenone group to act as a photocross-linker is one of its most widely exploited properties. When incorporated into a polymer chain, either as a pendent group or in the main chain, the benzophenone unit can be activated by UV light to form covalent bonds with adjacent polymer chains, creating a stable, cross-linked network. acs.org This process is used to enhance the mechanical stability, thermal resistance, and chemical resistance of polymer coatings and hydrogels. acs.orgmdpi.com

This compound could serve as a precursor for monomers used in such applications. The bromo-functional handle allows for its attachment to a polymerizable group (like a vinyl or norbornene unit) before polymerization. After incorporation into the polymer, the benzophenone core retains its photochemical activity for subsequent cross-linking.

Furthermore, the benzophenone core is an attractive building block for organic semiconductors used in devices like organic light-emitting diodes (OLEDs). nih.gov It can function as an electron-accepting unit in donor-acceptor type molecules, which are often designed to exhibit specific photophysical properties like thermally activated delayed fluorescence (TADF). mdpi.com The high intersystem crossing efficiency of the benzophenone unit makes it a compelling candidate for facilitating the reverse intersystem crossing necessary for TADF. mdpi.comresearchgate.net While research has not specifically reported the use of this compound in OLEDs, its rigid diaryl ketone structure is consistent with the core structures of many high-performance organic electronic materials. The halogen substituents could also influence molecular packing in the solid state, a critical factor for charge transport in organic semiconductor films. chemimpex.com

Probing Biochemical Pathways and Enzyme Interactions as a Chemical Tool/Probe

The benzophenone scaffold is frequently employed in medicinal chemistry and chemical biology to design molecules that can interact with biological systems. nih.gov Derivatives are often synthesized to act as inhibitors of specific enzymes, such as cyclooxygenases (COX) or cholinesterases, which are important targets in inflammation and neurodegenerative diseases, respectively. mdpi.comnih.gov

One of the most powerful applications of the benzophenone moiety is in photoaffinity labeling. In this technique, a benzophenone group is incorporated into a ligand or inhibitor molecule designed to bind to a specific protein target. Because the benzophenone group is relatively small and chemically inert in the dark, it often does not disrupt the binding of the ligand to the protein. Upon irradiation with UV light (typically ~350-360 nm), the excited benzophenone triplet state is generated, which is highly reactive and can abstract a hydrogen atom from a nearby amino acid residue (often from a C-H bond) in the protein's binding site. This process forms a stable, covalent bond between the ligand and its target protein.

This covalent trapping allows researchers to:

Identify the specific protein targets of a drug or bioactive molecule in a complex biological sample.

Map the binding site of a ligand within a protein.

Study protein-protein interactions.

This compound could serve as a core structure for the development of such chemical probes. The bromo- and chloro-phenyl ring could be designed to mimic a known pharmacophore, while the other phenyl ring could be modified with a linker attached to a reporter tag (like biotin (B1667282) or a fluorophore) or another specificity element. The inherent photochemical reactivity of the central carbonyl group would then be used for the covalent cross-linking step. Although specific probes based on this exact molecule are not documented, the principles of using benzophenone derivatives to probe enzyme interactions are well-established. chemimpex.com

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

Traditional synthetic methods for substituted benzophenones, such as the Friedel-Crafts acylation, often rely on harsh conditions, stoichiometric amounts of Lewis acid catalysts, and generate significant chemical waste. The future of synthesizing 2-Bromo-4'-chloro-3'-methylbenzophenone lies in developing greener and more efficient methodologies that maximize atom economy.

Key research directions include:

Transition-Metal-Free Catalysis: Exploring novel catalytic systems that avoid the use of heavy or precious metals is a significant goal for sustainable chemistry. rsc.org Methodologies such as the skeletal clipping of 3-benzofuranones to produce highly substituted 2-hydroxybenzophenones demonstrate the potential for metal-free pathways. rsc.org

Alternative Energy Sources: The use of microwave irradiation or mechanochemistry can accelerate reaction times, improve yields, and often reduce the need for solvents compared to conventional heating.

Benign Solvents and Catalysts: Research into replacing hazardous solvents and toxic catalysts, like phosgene (B1210022), with greener alternatives such as ionic liquids or solid acid catalysts is crucial. google.com

The following table compares traditional synthetic approaches with potential sustainable alternatives.

FeatureTraditional Methods (e.g., Friedel-Crafts)Future Sustainable Routes
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic amounts of reusable catalysts, metal-free systems
Solvents Chlorinated hydrocarbons, carbon disulfideBio-based solvents, ionic liquids, or solvent-free conditions
Atom Economy Often low due to catalyst-complex formation and wasteHigh, through addition reactions and one-pot processes
Energy Input Prolonged heatingMicrowave-assisted synthesis, mechanochemistry
Safety/Toxicity Use of hazardous reagents (e.g., phosgene derivatives)Avoidance of highly toxic and corrosive substances google.com

Integration of Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and improving yields and selectivity. numberanalytics.com The integration of Process Analytical Technology (PAT), particularly in situ spectroscopic techniques, allows for real-time monitoring of chemical reactions as they occur. coleparmer.co.ukresearchgate.net This approach provides invaluable data on reaction kinetics, the formation of transient intermediates, and the endpoint of the reaction. researchgate.net

For the synthesis of this compound, several advanced techniques could be implemented:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of reactants, products, and key functional groups (e.g., the carbonyl group) in real-time. numberanalytics.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information about species in the reaction mixture, making it a powerful tool for identifying intermediates and understanding reaction pathways. numberanalytics.com The development of benchtop NMR spectrometers integrated into flow chemistry platforms represents a major step forward for real-time characterization and optimization. nih.gov

Mass Spectrometry (MS): Techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) can monitor reactions online, providing rapid information on the relative intensities of precursors and products and helping to validate proposed intermediates. researchgate.net

The table below outlines the potential applications of these techniques.

Spectroscopic TechniqueInformation GainedApplication in Synthesis Monitoring
FTIR/Raman Functional group concentration, reaction kineticsMonitoring the disappearance of starting materials and the formation of the benzophenone (B1666685) carbonyl group.
NMR Detailed molecular structure, identification of intermediatesCharacterizing transient species during Grignard addition or oxidation steps. numberanalytics.comnih.gov
UV-Vis Concentration of chromophoric speciesTracking the formation of the conjugated benzophenone system.
Mass Spectrometry Molecular weight of components, validation of intermediatesReal-time confirmation of product formation and detection of potential side-products. researchgate.net

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

The intersection of machine learning (ML) and chemistry is rapidly growing, offering powerful tools to accelerate the discovery and development of new molecules and reactions. nih.gov For a compound like this compound, AI and ML can be applied in several impactful ways.

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict outcomes, such as yield and selectivity, for new combinations of substrates and conditions. mit.eduresearchgate.net This predictive capability can significantly reduce the number of experiments needed to optimize the synthesis of the target compound, saving time and resources. mit.edu

De Novo Design of Derivatives: AI algorithms can design novel benzophenone derivatives with specific, desired properties. By learning the structure-property relationships from existing data, these models can generate molecules optimized for characteristics such as photochemical absorption, biological activity, or material properties.

Accelerating the Design-Make-Test-Analyze (DMTA) Cycle: Integrating predictive models into the research workflow can streamline the entire discovery process. mit.edu For instance, an ML model could predict the reactivity of various precursors for a Suzuki coupling at the bromine position, allowing chemists to prioritize the most promising candidates for synthesis.

AI/ML ApplicationObjectivePotential Impact on Research
Yield Prediction Forecast the yield of a synthetic step under various conditions.Reduces experimental workload for reaction optimization. mit.edu
Retrosynthesis Planning Propose viable synthetic routes to a target molecule.Accelerates the design of efficient synthesis strategies.
Property Prediction Predict physicochemical or biological properties of virtual derivatives.Guides the design of new compounds with desired functions.
Mechanism Elucidation Assist in identifying plausible reaction pathways.Deepens understanding and control over chemical transformations. researchgate.net

Exploration of Supramolecular Assemblies and Nanomaterials Based on the Substituted Benzophenone Core

The benzophenone scaffold is not only a key synthetic intermediate but also a functional motif, particularly known for its use as a photoinitiator. chemrxiv.org The specific substitution pattern of this compound provides opportunities for directed intermolecular interactions (e.g., halogen bonding, π-π stacking), making it an attractive building block for supramolecular chemistry and materials science.

Future research could focus on:

Photoactive Supramolecular Gels: Benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for spatially-controlled polymerization. chemrxiv.orgresearchgate.net Derivatives of this compound could be designed to self-assemble into similar structures, creating photo-responsive "smart" materials.

Functional Nanofibers and Nanoparticles: The self-assembly of benzophenone-containing molecules, sometimes in coordination with metal ions, can lead to the formation of functional nanomaterials like nanofibers. nih.gov These materials could exhibit catalytic activity, for instance, in environmental remediation for the degradation of pollutants. nih.gov

Liquid Crystals: The rigid, aromatic core of the benzophenone structure is conducive to forming liquid crystalline phases. By attaching appropriate mesogenic groups, it may be possible to create novel photo-switchable liquid crystals.

Host-Guest Chemistry: The electron-rich aromatic rings and polar carbonyl group could enable the benzophenone core to act as a host for specific guest molecules, with potential applications in chemical sensing or separation.

Material TypeDriving InteractionsPotential Application
Supramolecular Gels Hydrogen bonding, π-π stackingSpatially-resolved photopolymerization, drug delivery. chemrxiv.org
Metallo-Nanofibers Coordination bonds, self-assemblyCatalysis, environmental remediation. nih.gov
Liquid Crystals Anisotropic molecular shape, intermolecular forcesPhoto-switchable displays, optical data storage.
Nanoparticles Controlled precipitation, self-assemblyPhotocatalysis, sensing platforms.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Bromo-4'-chloro-3'-methylbenzophenone?

  • Methodological Answer : A representative synthesis involves nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a modified procedure from a related compound (2-bromo-4'-chloro-3'-nitroacetophenone) involves refluxing a brominated acetophenone derivative with a chlorinated aromatic substrate in methanol under alkaline conditions (KOH), followed by crystallization . Adjustments to nitro-group reduction or halogenation stoichiometry may optimize yield.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and halogen (C-Br, C-Cl) vibrations in the 550–800 cm⁻¹ range. Compare with reference spectra of structurally similar benzophenones .
  • NMR : Use 1H^1H NMR to resolve methyl (δ 2.0–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). 13C^{13}C NMR confirms carbonyl (δ 190–200 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or Cl groups).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or ethyl acetate is preferred due to moderate solubility. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) achieves separation. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and regioselectivity in bromination/chlorination reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, exact-exchange functionals (e.g., Becke’s 1993 hybrid method) improve accuracy in predicting activation energies for halogenation at the 4'-chloro or 3'-methyl positions . Compare computed transition states with experimental yields to refine synthetic pathways.

Q. What crystallographic approaches resolve structural ambiguities in halogenated benzophenones?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths and angles. For example, SHELX algorithms handle heavy atoms (Br, Cl) effectively, while twin refinement may be required for low-symmetry crystals. Hydrogen bonding and π-stacking interactions are analyzed using Mercury software .

Q. How should researchers address contradictions between computational predictions and experimental data?

  • Methodological Answer : Discrepancies in reaction yields or stability often arise from solvent effects or neglected dispersion forces in DFT. Validate computational models by:

  • Repeating synthesis under controlled conditions (e.g., inert atmosphere).
  • Incorporating solvent corrections (e.g., SMD model) and empirical dispersion (D3-BJ) in DFT .
  • Cross-referencing with kinetic studies (e.g., Arrhenius plots for competing pathways).

Q. What role do substituents (Br, Cl, methyl) play in modulating photophysical properties?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-Bromo-4'-fluoroacetophenone ) reveal substituent effects:

  • Electron-withdrawing Cl/Br groups redshift UV-Vis absorption via conjugation.
  • Methyl groups enhance thermal stability (DSC/TGA analysis).
  • Time-dependent DFT (TD-DFT) correlates calculated excitation energies with experimental λmax values .

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